4-Amino-2-methylquinoline-6-carboxylic acid
Overview
Description
“4-Amino-2-methylquinoline-6-carboxylic acid” is a chemical compound with the molecular formula C11H10N2O2 . It is used as a reagent in the synthesis of imine polymers and various pharmaceutical agents .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, it has been found that aniline derivatives possessing electron-donating groups are needed for the synthesis of 2-methylquinoline-4-carboxilic acid derivatives in ethanol . The yield was reported to be 53.3% .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. For example, in pH 8.0 aqueous medium, DMQC-OSu reacted with amines at 50 degrees C within 20 min to form highly fluorescent carboxamides and the excess reagent hydrolyzed to the corresponding carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 202.21 g/mol . It is non-flammable .
Scientific Research Applications
Chemical Synthesis and Derivatives
4-Amino-2-methylquinoline-6-carboxylic acid has been studied in the context of chemical synthesis and the development of various derivatives. For instance, Campaigne and Hutchinson (1970) discussed the synthesis of N-substituted 2-amino- and 2-methylquinoline-3,4-dicarboximides from similar quinoline carboxylic acids, noting their potential structural analogs to antimalarial quinolinemethanols (Campaigne & Hutchinson, 1970). Furthermore, synthetic studies have been conducted on marine drugs, involving 4H-chromene-2-carboxylic acid ester derivatives, which indicate the potential of these compounds in antitumor antibiotic research (Li et al., 2013).
Antibacterial Properties
There's significant interest in the antibacterial properties of quinoline derivatives. Hong et al. (1997) synthesized a novel 5-amino-6-methylquinoline carboxylic acid, revealing its potential as a non-6-fluoroquinolone antibacterial agent with activity comparable to ciprofloxacin (Hong et al., 1997). Additionally, Miyamoto et al. (1990) prepared a series of 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position, showing notable antibacterial activity against a range of bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).
Flavor and Food Safety
In the context of flavor and food safety, Arthur et al. (2015) conducted a toxicological evaluation of a flavor ingredient structurally related to this compound, assessing its safety for use in food and beverage applications. Their studies indicated no mutagenic or clastogenic effects in vitro and in vivo, with a lack of maternal toxicity and adverse effects on fetal morphology at high doses (Arthur et al., 2015).
Catalysis and Chemical Reactions
There's research into the use of quinoline derivatives in catalysis and chemical reactions. Shabashov and Daugulis (2010) developed a method for auxiliary-directed, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds in carboxylic acid derivatives using a quinoline-based auxiliary, highlighting the functional group tolerance and potential applications in various chemical syntheses (Shabashov & Daugulis, 2010).
Potential in Drug Synthesis
A number of studies have explored the potential of quinoline derivatives in drug synthesis. For instance, Toan et al. (2020) synthesized novel quinoline-pyrimidine hybrid compounds, showing significant cytotoxic activity against certain cancer lines, indicating their potential in drug development (Toan et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Quinoline compounds, in general, have been known to interact with various biological targets due to their versatile applications in the fields of industrial and synthetic organic chemistry .
Mode of Action
Quinoline compounds are known to interact with their targets in various ways, leading to different biochemical changes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological and pharmaceutical activities .
Result of Action
Quinoline compounds are known to exhibit a wide range of biological and pharmaceutical activities .
Biochemical Analysis
Biochemical Properties
4-Amino-2-methylquinoline-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can participate in both electrophilic and nucleophilic substitution reactions, similar to other quinoline derivatives . It has been observed to form salts with acids, indicating its weak tertiary base nature
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is recommended to store the compound in a dark place, under an inert atmosphere, and at room temperature to maintain its stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that quinoline derivatives can exhibit threshold effects and may cause toxic or adverse effects at high doses . Specific data on the dosage effects of this compound in animal models are limited, highlighting the need for more comprehensive studies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for elucidating the compound’s overall biochemical effects.
Properties
IUPAC Name |
4-amino-2-methylquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGARODDQXEDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427956 | |
Record name | 4-amino-2-methylquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99984-73-3 | |
Record name | 4-amino-2-methylquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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